Lipophilicity (LogP) Comparison: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid
The ethyl ester derivative exhibits a calculated LogP of 2.27, positioning it between the more polar methyl ester analog (LogP 1.66) and the less polar tert-butyl ester variant. This intermediate lipophilicity is closer to the optimal range for oral drug-like space (LogP 1–3) and may offer a favorable balance of solubility and permeability compared to the methyl ester .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 |
| Comparator Or Baseline | Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 104316-76-9): LogP = 1.66; 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS 228262-99-5): LogP = 1.79 |
| Quantified Difference | ΔLogP = +0.61 vs. methyl ester; ΔLogP = +0.48 vs. carboxylic acid |
| Conditions | In silico prediction (XLogP3/ALogPs); standardized computational models |
Why This Matters
Higher LogP for the ethyl ester may translate to improved passive membrane permeability in cell-based assays, a critical parameter when selecting a building block for bioactive molecule synthesis.
